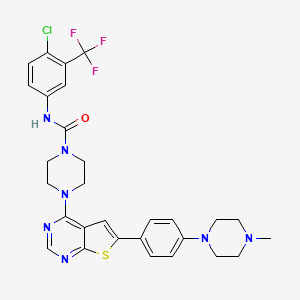
Ac-Gly-Asp-Tyr-Ser-His-Cys(1)-Ser-Pro-Leu-Arg-Tyr-Tyr-Pro-Trp-Trp-Lys-Cys(1)-DL-Thr-Tyr-Pro-Asp-Pro-Glu-Gly-Gly-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DX600 is a peptide inhibitor of angiotensin-converting enzyme 2 (ACE2). It is known for its specificity in inhibiting ACE2 without affecting the activity of angiotensin-converting enzyme (ACE).
Preparation Methods
Synthetic Routes and Reaction Conditions
DX600 is synthesized as a peptide with a specific sequence designed to inhibit ACE2. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For industrial production, DX600 can be synthesized using automated peptide synthesizers that allow for high-throughput production. The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide. The final product is purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
DX600 primarily undergoes peptide bond formation and cleavage reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.
Common Reagents and Conditions
The synthesis of DX600 involves reagents such as protected amino acids, coupling agents like HATU or DIC, and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature and pH conditions .
Major Products Formed
The major product formed from the synthesis of DX600 is the peptide itself, which is then purified to remove any side products or impurities. The final product is a highly specific inhibitor of ACE2 .
Scientific Research Applications
DX600 has a wide range of applications in scientific research:
Cardiovascular Research: DX600 is used to study the role of ACE2 in cardiovascular diseases and to develop potential therapeutic agents for conditions such as hypertension and heart failure.
Radiopharmaceuticals: A gallium-68 labeled derivative of DX600 is used as a radiotracer for imaging ACE2 expression in tumors and other tissues.
Biochemistry: DX600 is used to investigate the biochemical pathways involving ACE2 and its interactions with other proteins and peptides.
Mechanism of Action
DX600 exerts its effects by binding to the active site of ACE2, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of angiotensin II to angiotensin 1-7, a process that is crucial for regulating blood pressure and fluid balance. By blocking ACE2, DX600 can modulate the renin-angiotensin-aldosterone system (RAAS) and influence cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
MLN-4760: Another ACE2 inhibitor, but with different binding characteristics and potency.
Cyclic DX600 Derivatives: These derivatives are modified versions of DX600 with enhanced stability and binding affinity.
Uniqueness of DX600
DX600 is unique due to its high specificity for ACE2 and its ability to inhibit ACE2 without affecting ACE activity. This specificity makes it a valuable tool for studying the distinct roles of ACE2 in various physiological and pathological processes .
Properties
Molecular Formula |
C141H185N35O40S2 |
|---|---|
Molecular Weight |
3074.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(3R)-2-[[(3S,6S,9S,12S,15S,21S,24R,29R,32S,35S,38S,41S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-32-(4-aminobutyl)-9-(3-carbamimidamidopropyl)-21-(hydroxymethyl)-3,6-bis[(4-hydroxyphenyl)methyl]-35,38-bis(1H-indol-3-ylmethyl)-12-(2-methylpropyl)-2,5,8,11,14,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,10,13,19,22,30,33,36,39-undecazatricyclo[39.3.0.015,19]tetratetracontane-29-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C141H185N35O40S2/c1-72(2)50-93-122(198)157-91(21-11-45-147-141(144)145)120(196)159-94(51-75-26-34-82(181)35-27-75)123(199)165-100(53-77-30-38-84(183)39-31-77)137(213)173-46-13-23-108(173)134(210)164-97(56-80-61-150-89-19-8-6-17-87(80)89)126(202)161-96(55-79-60-149-88-18-7-5-16-86(79)88)125(201)156-90(20-9-10-44-142)121(197)170-106(131(207)172-118(73(3)179)136(212)167-101(54-78-32-40-85(184)41-33-78)138(214)174-47-14-25-110(174)135(211)166-102(59-117(193)194)139(215)175-48-12-22-107(175)132(208)158-92(42-43-115(189)190)119(195)153-65-113(187)152-64-112(186)151-63-111(143)185)70-218-217-69-105(130(206)169-104(68-178)140(216)176-49-15-24-109(176)133(209)163-93)171-127(203)98(57-81-62-146-71-154-81)162-129(205)103(67-177)168-124(200)95(52-76-28-36-83(182)37-29-76)160-128(204)99(58-116(191)192)155-114(188)66-148-74(4)180/h5-8,16-19,26-41,60-62,71-73,90-110,118,149-150,177-179,181-184H,9-15,20-25,42-59,63-70,142H2,1-4H3,(H2,143,185)(H,146,154)(H,148,180)(H,151,186)(H,152,187)(H,153,195)(H,155,188)(H,156,201)(H,157,198)(H,158,208)(H,159,196)(H,160,204)(H,161,202)(H,162,205)(H,163,209)(H,164,210)(H,165,199)(H,166,211)(H,167,212)(H,168,200)(H,169,206)(H,170,197)(H,171,203)(H,172,207)(H,189,190)(H,191,192)(H,193,194)(H4,144,145,147)/t73-,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118?/m1/s1 |
InChI Key |
IROLANHAOWNLMV-IYNMQEQCSA-N |
Isomeric SMILES |
C[C@H](C(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CC(C)C)CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CO)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC(=O)O)C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O)CC1=CC=C(C=C1)O)CCCNC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823800.png)
![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)



![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)





![5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)
![[(1R,5S)-3-bicyclo[3.3.1]nonanyl]methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate](/img/structure/B10823868.png)
